molecular formula C11H19NO3 B3113674 Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 197142-33-9

Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B3113674
CAS No.: 197142-33-9
M. Wt: 213.27 g/mol
InChI Key: DBOGUJDUACLSTB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a strained [3.1.0] ring system. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 225.28 g/mol (calculated). The compound is characterized by a hydroxymethyl (-CH₂OH) substituent at the 3-position of the azabicyclohexane core and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. The stereochemistry is specified as (1R,3S,5R) in its pure form .

This compound serves as a key synthetic intermediate in pharmaceutical chemistry, particularly for modifying bicyclic scaffolds to enhance drug-like properties such as metabolic stability and target binding .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8(6-13)4-7-5-9(7)12/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOGUJDUACLSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclo[3.1.0]hexane ring system can be formed through a cyclization reaction. This often involves the use of a suitable precursor, such as a 1,3-diene, which undergoes a cycloaddition reaction to form the bicyclic structure.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxylation reaction. This may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Acid-Catalyzed Deprotection of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions to yield the free amine. This reaction is critical for accessing the bicyclic amine core for further functionalization.

Reaction Conditions

  • Reagents : 4 M HCl in 1,4-dioxane

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature

  • Time : 2 hours

  • Yield : 97%

Procedure
A solution of tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate in DCM is treated with 4 M HCl in 1,4-dioxane. After CO₂ evolution ceases, the mixture is concentrated to afford the deprotected amine.

Product : 3-(Hydroxymethyl)-2-azabicyclo[3.1.0]hexane

Methylation of the Secondary Amine

The free amine undergoes alkylation to introduce methyl groups, enhancing steric and electronic properties.

Reaction Conditions

  • Reagents : Methyl iodide, Cs₂CO₃

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Room temperature

  • Time : 16 hours

  • Yield : 95%

Procedure
The deprotected amine is treated with methyl iodide and Cs₂CO₃ in THF. The reaction proceeds via nucleophilic substitution, forming the N-methyl derivative.

Product : 2-Methyl-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane

Grignard Addition to Ketone Derivatives

While direct reactions of the hydroxymethyl group are less documented, analogous bicyclic ketones undergo nucleophilic additions. For instance, oxidation of the hydroxymethyl group to a ketone enables Grignard reactions.

Reaction Conditions

  • Reagents : Ethynylmagnesium bromide

  • Solvent : THF

  • Temperature : -78°C → 0°C

  • Time : 4 hours

  • Yield : 88%

Procedure
A ketone derivative (e.g., 2-azabicyclo[3.1.0]hexan-3-one) reacts with ethynylmagnesium bromide at low temperatures, followed by quenching with NH₄Cl.

Product : 4-Ethynyl-4-hydroxy-2-azabicyclo[3.1.0]hexan-3-one

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group can be modified through oxidation or esterification, though explicit data for this compound requires further validation. Indirect evidence from related systems suggests:

  • Oxidation : Conversion to a ketone using CrO₃ or KMnO₄.

  • Esterification : Reaction with acetyl chloride to form acetates.

Catalytic C–H Activation

Palladium-catalyzed C–H activation enables coupling reactions, as demonstrated in the synthesis of related inhibitors:

  • Catalyst : Pd(dba)₂

  • Ligand : Bulky phosphine ligands (e.g., tetrakis(3,5-di-tert-butylphenyl)dioxaphosphepine)

  • Conditions : 70°C, toluene, 16 h

Mechanistic Insights

  • Deprotection : Acidic cleavage of the tert-butyl carbamate releases CO₂, yielding the amine.

  • Methylation : Cs₂CO₃ deprotonates the amine, enabling nucleophilic attack on methyl iodide.

  • Grignard Addition : The ketone undergoes nucleophilic addition, forming a tertiary alcohol.

Scientific Research Applications

Chemistry:

    Building Block: Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[310]hexane-2-carboxylate is used as a building block in the synthesis of more complex molecules

Biology:

    Enzyme Inhibitors: The compound can be used in the design and synthesis of enzyme inhibitors. Its bicyclic structure can mimic the transition state of enzyme-catalyzed reactions, making it a potential lead compound in drug discovery.

Medicine:

    Pharmaceuticals: The compound’s unique structure and functional groups make it a candidate for the development of new pharmaceuticals. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties. Its bicyclic structure can impart rigidity and stability to polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate depends on its specific application. In the context of enzyme inhibition, the compound may act by mimicking the transition state of the enzyme-catalyzed reaction, thereby binding to the enzyme’s active site and preventing substrate binding. The molecular targets and pathways involved would depend on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical comparisons between the target compound and its structural analogs:

Compound Name Substituent/Modification Molecular Formula CAS Number Key Applications References
Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-hydroxymethyl C₁₁H₁₉NO₃ 197142-33-9 Intermediate for drug scaffolds
Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-carbamoyl C₁₁H₁₈N₂O₃ 361440-67-7 Saxagliptin intermediate
Tert-butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-aminomethyl C₁₁H₂₀N₂O₂ 1386459-70-6 Potential peptide mimetics
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-oxa ring modification C₉H₁₅NO₃ N/A Solubility/stability studies
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate 5-hydroxymethyl C₁₁H₁₉NO₃ N/A Unknown (limited data)

Key Differences and Implications

Substituent Chemistry: The 3-hydroxymethyl group in the target compound provides a reactive site for further functionalization (e.g., oxidation to carboxylic acid or esterification). In contrast, the 3-carbamoyl analog (CAS 361440-67-7) is directly incorporated into Saxagliptin’s structure, where the carboxamide group is critical for DPP-IV inhibition . The 3-aminomethyl derivatives (CAS 1386459-70-6 and 1931946-17-6) exhibit basicity and nucleophilicity due to the free amine, making them suitable for coupling reactions in peptide mimetics .

Stereochemical Variations: The (1R,3S,5R) configuration in the target compound ensures optimal spatial arrangement for downstream derivatization, whereas stereoisomeric differences in analogs (e.g., 1R,3R,5R in aminomethyl derivatives) significantly alter biological activity and synthetic pathways .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS No. 197142-33-9) is a bicyclic compound with potential biological significance. Its unique structure, characterized by a bicyclic framework and functional groups, suggests various pharmacological applications, particularly in the field of medicinal chemistry.

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • IUPAC Name : tert-butyl (3S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

The biological activity of this compound primarily revolves around its interaction with specific biological targets, including enzymes and receptors. The azabicyclo structure is known to mimic certain natural substrates, allowing it to act as an inhibitor or modulator of various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity :
    • Recent studies have highlighted its potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2, where it has shown promise in inhibiting the main protease (Mpro) involved in viral replication .
  • Neuropharmacological Effects :
    • The compound's structure suggests potential interactions with neurotransmitter systems, which may lead to effects on mood and cognition. Its derivatives have been explored for their ability to modulate opioid receptors, potentially offering analgesic properties .
  • Antimicrobial Properties :
    • Preliminary investigations have suggested that this compound may possess antimicrobial properties, though further studies are necessary to elucidate its spectrum of activity and mechanism .

Case Study 1: Antiviral Efficacy

In a study examining various azabicyclo derivatives, this compound was tested against SARS-CoV-2 Mpro. It demonstrated a Ki value of approximately 27.7 nM, indicating significant inhibitory potential compared to other known inhibitors .

Case Study 2: Neuropharmacological Assessment

A study focusing on the neuropharmacological properties of azabicyclo compounds revealed that modifications to the tert-butyl group could enhance binding affinity to opioid receptors, suggesting potential applications in pain management therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of SARS-CoV-2 Mpro
NeuropharmacologicalPotential opioid receptor modulation
AntimicrobialPreliminary antimicrobial effects

Q & A

What synthetic routes are optimal for preparing tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step protocols involving cyclopropane ring formation and subsequent functionalization. A key intermediate, tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate, is prepared by reacting 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a THF/H₂O biphasic system (Na₂CO₃ as base), achieving 92% yield after chromatography . Hydroxymethyl introduction may involve RuO₂/NaIO₄-mediated oxidation or stereoselective reduction of ketone intermediates. Critical parameters include pH control during Boc protection, solvent polarity for cyclization, and temperature to minimize side reactions (e.g., epimerization) .

How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the stereochemical assignment of this bicyclic scaffold?

X-ray crystallography is definitive for confirming absolute configuration, as demonstrated for related tert-butyl azabicyclohexane carboxylates (e.g., (1S,2R,5R)-isomers) . For NMR, 1^1H-1^1H coupling constants (JtransJ_{trans} vs. JcisJ_{cis}) and NOESY correlations differentiate stereoisomers. For instance, axial vs. equatorial hydroxymethyl protons show distinct splitting patterns in bicyclo[3.1.0] systems. Combining 2D NMR (HSQC, HMBC) with computational methods (DFT-optimized structures) enhances reliability .

What purification strategies are effective for isolating this compound from byproducts like unreacted starting materials or diastereomers?

  • Chromatography : Silica gel with gradients of EtOAc/heptane (e.g., 20% EtOAc) separates Boc-protected intermediates .
  • Crystallization : Diastereomeric salt formation using chiral acids (e.g., tartaric acid) resolves enantiomers, as shown for analogous bicyclic amino acids .
  • Distillation : For volatile impurities, short-path distillation under reduced pressure minimizes thermal decomposition .

How can researchers address challenges in achieving high enantiomeric excess (ee) during stereocontrolled synthesis of this compound?

  • Chiral Catalysts : Asymmetric hydrogenation or organocatalytic methods (e.g., proline derivatives) can induce chirality in precursor ketones or imines.
  • Kinetic Resolution : Enzymatic hydrolysis (lipases or esterases) selectively processes one enantiomer .
  • Chiral Chromatography : Preparative HPLC with cellulose- or amylose-based columns achieves >99% ee for structurally related azabicyclohexanes .

What are common pitfalls in oxidizing tert-butyl 2-azabicyclo[3.1.0]hexane derivatives to introduce hydroxymethyl groups, and how can they be mitigated?

RuO₂/NaIO₄ oxidation of tertiary amines often forms overoxidized byproducts (e.g., carboxylic acids). To suppress this:

  • Use milder oxidants (e.g., TEMPO/NaClO) for controlled alcohol formation.
  • Monitor reaction progress via TLC or in situ IR to halt at the hydroxymethyl stage.
  • Protect secondary alcohols as silyl ethers before oxidation .

How should researchers reconcile discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or reaction selectivity)?

  • Validation Metrics : Compare computed 13^13C NMR shifts (using DFT at the B3LYP/6-31G* level) with experimental data; deviations >5 ppm suggest structural misassignment.
  • Mechanistic Re-evaluation : For unexpected reaction outcomes (e.g., cis/trans ratios), use ab initio calculations (e.g., Gibbs free energy barriers) to identify dominant transition states .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to improve accuracy .

What scalability issues arise when transitioning from milligram to gram-scale synthesis, and how are they resolved?

  • Exothermic Reactions : Cyclopropanation steps may require slow reagent addition and cooling to prevent runaway reactions.
  • Purification Bottlenecks : Replace column chromatography with crystallization or extraction (e.g., pH-dependent partitioning of Boc-protected amines) .
  • Catalyst Loading : Reduce cost by optimizing RuO₂ or Pd/C quantities via DoE (Design of Experiments) .

Which functionalization strategies enable diversification of the hydroxymethyl group for structure-activity relationship (SAR) studies?

  • Esterification/Acylation : React with acyl chlorides or anhydrides (e.g., acetic anhydride) to form prodrug-like derivatives.
  • Suzuki Coupling : Introduce aryl/heteroaryl groups via palladium-catalyzed cross-coupling after converting –CH₂OH to a boronate ester.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

How do computational tools (e.g., molecular docking or MD simulations) predict the bioactivity of derivatives of this compound?

  • Docking : Use AutoDock Vina to model interactions with targets like DPP-4 or α-glucosidase, leveraging crystal structures (PDB IDs: 4A5S, 5ZCK).
  • MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates favorable binding .
  • ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

What analytical techniques are critical for characterizing degradation products or impurities in this compound?

  • HPLC-MS : High-resolution MS (ESI-TOF) identifies hydrolytic byproducts (e.g., free azabicyclohexane).
  • Stress Testing : Expose to heat, light, or acidic/basic conditions (ICH Q1A guidelines) to profile stability.
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., de-Boc derivatives) to confirm assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

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